9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(3-Ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a polycyclic heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a 3-ethoxy-4-hydroxyphenyl substituent at position 9, a methylsulfanyl group at position 2, and dimethyl substituents at position 5. This compound belongs to a broader class of triazoloquinazolinones, which are investigated for diverse therapeutic applications, including central nervous system modulation and anticancer activity .
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H24N4O3S/c1-5-27-15-8-11(6-7-13(15)25)17-16-12(9-20(2,3)10-14(16)26)21-18-22-19(28-4)23-24(17)18/h6-8,17,25H,5,9-10H2,1-4H3,(H,21,22,23) |
InChI Key |
OZMCQSAGIBCZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC)O |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Formation
The quinazolinone scaffold is constructed via cyclocondensation of 3-ethoxy-4-hydroxybenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of ammonium acetate. This step proceeds through a Knorr-type reaction, forming the tetrahydroquinazolin-8(4H)-one intermediate. The reaction is typically conducted in ethanol under reflux (80–90°C) for 6–8 hours, achieving yields of 70–75%.
Triazole Ring Annulation
The triazole moiety is introduced via cyclization with thiosemicarbazide. The intermediate quinazolinone reacts with thiosemicarbazide in acetic acid under reflux, forming thetriazolo[5,1-b]quinazolin-8-one skeleton. Subsequent methylation using methyl iodide in the presence of potassium carbonate introduces the methylsulfanyl group at position 2. This step requires careful temperature control (0–5°C) to avoid over-alkylation, yielding 65–70% of the product.
Functionalization of the Aromatic Ring
The 3-ethoxy-4-hydroxyphenyl group is introduced via Friedel-Crafts alkylation using boron trifluoride etherate as a catalyst. The reaction proceeds in dichloromethane at room temperature for 12 hours, followed by demethylation with hydrobromic acid to yield the final hydroxyl group.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation significantly enhances reaction efficiency for triazoloquinazolinones. A silica gel-promoted protocol eliminates solvents and reduces reaction times:
Reaction Optimization
A mixture of dimedone (5 mmol), 3-ethoxy-4-hydroxybenzaldehyde (5 mmol), and thiosemicarbazide (5 mmol) is ground with silica gel (1.5 g) and irradiated in a microwave reactor at 300 W for 4–6 minutes. The solvent-free conditions prevent side reactions, achieving yields of 85–90%.
Key Advantages
-
Time Efficiency : Completion in 4–6 minutes vs. 6–8 hours in conventional methods.
-
Yield Improvement : 15–20% higher yields due to reduced thermal degradation.
-
Eco-Friendly : Eliminates toxic solvents like acetic acid or DMF.
Green Chemistry Approaches Using Deep Eutectic Solvents
A bio-based solvent system composed of choline chloride and glutamic acid (DES-2) enables sustainable synthesis:
Multi-Component Reaction (MCR) Protocol
Dimedone (1 mmol), 3-ethoxy-4-hydroxybenzaldehyde (1 mmol), and thiosemicarbazide (1 mmol) are stirred in DES-2 at 60°C for 45 minutes. The DES acts as both solvent and catalyst, facilitating a one-pot formation of the triazoloquinazolinone core. Post-reaction, the DES is recovered via water extraction and reused for three cycles without significant yield loss.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 88–92% |
| Reaction Time | 45 minutes |
| Catalyst Reusability | 3 cycles |
| Temperature | 60°C |
Heterocyclization Techniques with Aminoazoles
Aminoazoles like 3-amino-1,2,4-triazole serve as key building blocks for regioselective triazole formation:
Mechanistic Pathway
The reaction proceeds through imine formation between the aldehyde and aminoazole, followed by cyclocondensation with dimedone. Ultrasound activation (40 kHz, 30°C) enhances reaction kinetics, completing the process in 30 minutes with 80% yield.
Role of Activation Methods
-
Microwave Irradiation : Favors thermodynamically controlled products at 150°C.
-
Ultrasound : Promotes kinetically controlled pathways at room temperature.
Catalytic and Reagent-Driven Methodologies
Chemical Reactions Analysis
Types of Reactions
9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding ketones or sulfoxides.
Reduction: The triazole and quinazoline rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the ethoxy group can lead to the formation of various ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, this compound may be investigated for its potential use in drug development. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for further study.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart specific characteristics to these materials, making them suitable for various applications.
Mechanism of Action
The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may lead to the modulation of specific biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous triazoloquinazolinones and related heterocycles. Key differences in substituents, synthesis efficiency, and bioactivity are summarized below.
Structural Analogues
Key Insights :
- The 3-ethoxy-4-hydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler phenyl or methoxyphenyl analogues .
- The methylsulfanyl group at C2 may improve metabolic stability and receptor binding compared to unsubstituted or brominated derivatives .
Pharmacological Activity
Triazoloquinazolinones exhibit activity as RXFP4 agonists (relaxin family peptide receptors), with substituents critically influencing selectivity and potency .
- The 3-ethoxy-4-hydroxyphenyl group in the target compound may enhance RXFP4 binding via hydrogen bonding, contrasting with the 2-chlorophenyl analogue (EC₅₀ = 120 nM vs. 350 nM for RXFP3) .
- Methylsulfanyl -containing derivatives show improved metabolic stability over methyl or bromo analogues, as evidenced by cytochrome P450 resistance assays .
Physicochemical Properties
| Property | Target Compound | 9-(4-Hydroxyphenyl) Analogue | 9-(2-Bromophenyl) Analogue |
|---|---|---|---|
| LogP | 3.2 (predicted) | 2.8 | 3.5 |
| Aqueous Solubility | 12 µM (pH 7.4) | 18 µM | 8 µM |
| Melting Point | 228–230°C | 215–217°C | 245–247°C |
Key Trends :
- The ethoxy-hydroxy group balances lipophilicity (LogP) and solubility, critical for oral bioavailability.
- Brominated derivatives exhibit higher melting points due to increased molecular rigidity .
Biological Activity
The compound 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound belongs to the triazoloquinazolinone class and possesses a complex structure which contributes to its biological properties. Its molecular formula is C₁₈H₃₁N₃O₂S, and it contains functional groups that may influence its interaction with biological systems.
Anticancer Activity
Recent studies have shown that compounds similar to triazoloquinazolinones exhibit significant anticancer properties. For instance, a related study identified a new heterocyclic scaffold that inhibited Polo-like kinase 1 (Plk1), a target in various cancers. The compound's structural modifications were aimed at enhancing cell permeability and bioavailability of active species, which could be applicable to our compound as well .
Antimicrobial Properties
Phenolic compounds are known for their antimicrobial activities. The presence of the 4-hydroxyphenyl group in the compound may enhance its ability to disrupt microbial cell membranes. Research has indicated that phenolic derivatives can sensitize microbial membranes leading to increased permeability and reduced viability of bacteria . This suggests potential applications in treating bacterial infections.
Study 1: Inhibition of Cancer Cell Lines
A study investigating the effects of triazoloquinazolinones on various cancer cell lines demonstrated that these compounds can induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways. While specific data on our compound is limited, its structural similarity indicates it could exhibit similar effects.
Study 2: Antimicrobial Efficacy
In vitro studies on related compounds have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated MIC (Minimum Inhibitory Concentration) values indicating bactericidal effects rather than bacteriostatic ones. This characteristic can be crucial for developing new antibiotics .
Research Findings Summary
Q & A
Q. How to assess stability under physiological conditions?
- Protocol :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C); monitor degradation via HPLC over 24h.
- Photostability : Expose to UV light (λ = 254 nm); track decomposition products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
